molecular formula C13H17ClN2O B7506394 N-(2-chlorophenyl)azepane-1-carboxamide

N-(2-chlorophenyl)azepane-1-carboxamide

Cat. No.: B7506394
M. Wt: 252.74 g/mol
InChI Key: ZJDHKUXCQRTQNU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)azepane-1-carboxamide is a synthetic organic compound featuring a seven-membered azepane ring linked to a 2-chlorophenyl group via a carboxamide bridge. Its molecular formula is C₁₃H₁₇ClN₂O (molecular weight: 252.74 g/mol). The compound’s structure combines the conformational flexibility of the azepane ring with the electron-withdrawing and steric effects of the ortho-chlorine substituent on the aromatic ring.

Properties

IUPAC Name

N-(2-chlorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDHKUXCQRTQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)azepane-1-carboxamide with key analogs from the literature, focusing on structural motifs, physicochemical properties, and intermolecular interactions.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bonding Features Reference
This compound Azepane ring, 2-chlorophenyl, carboxamide 252.74 Not reported Potential N–H⋯O/N–H⋯Cl interactions
N-(3-Chloro-4-methylphenyl)-1-azepanecarboxamide Azepane ring, 3-chloro-4-methylphenyl, carboxamide 266.77 Not reported Likely N–H⋯O interactions
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide Cyclohexane carboxamide, azepinone (7-membered lactam), 2-oxo group 250.33 Not reported N–H⋯O dimers and chains (R₂¹(8) graph set)
T109: N-[(2-Chlorophenyl)diphenylmethyl]aniline Triarylmethane core (diphenylmethyl), 2-chlorophenyl, aniline 369.89 131.4 Limited H-bonding due to aromatic dominance

Key Observations:

Ring Size and Flexibility : The azepane ring in the target compound provides greater conformational flexibility compared to the six-membered cyclohexane in ’s compound. This flexibility may enhance solubility but reduce crystallinity compared to rigid analogs like triarylmethanes .

Substituent Effects : The 2-chlorophenyl group introduces steric hindrance (ortho position) and electron-withdrawing effects, contrasting with the 3-chloro-4-methylphenyl group in ’s compound, which has meta/para substituents that reduce steric strain.

Hydrogen Bonding: Unlike the azepinone derivative (), which forms strong N–H⋯O dimers via its lactam oxygen, the target compound’s primary carboxamide may engage in weaker N–H⋯O or N–H⋯Cl interactions, depending on crystal packing .

Physicochemical Properties

  • Melting Points : Triarylmethane derivatives (e.g., T109 in ) exhibit higher melting points (131–167°C) due to aromatic stacking and molecular rigidity. Azepane carboxamides (e.g., ) likely have lower melting points due to reduced planarity .

Crystallographic Behavior

  • Hydrogen-Bonded Networks: ’s azepinone derivative forms extended chains via N–H⋯O bonds, a feature less likely in the target compound due to the absence of a lactam oxygen. Instead, the carboxamide may form simpler dimers .
  • Crystal Packing : Ortho-chloro substituents in the target compound could lead to unique packing modes, as seen in triarylmethanes (), where steric effects dominate over H-bonding .

Preparation Methods

Synthesis of Azepane-1-Carbonyl Chloride

The conversion of azepane-1-carboxylic acid to its acyl chloride is critical. Source demonstrates the use of phosgene (20% in toluene) at 0°C in tetrahydrofuran (THF), achieving 89% yield for analogous dibenzoazepine systems. For saturated azepanes, thionyl chloride (SOCl₂) or oxalyl chloride under reflux in dichloromethane (DCM) are preferred due to safety and scalability.

Reaction Conditions:

  • Reagent: Thionyl chloride (2.2 equiv)

  • Solvent: Anhydrous DCM

  • Temperature: 40–50°C, 3–4 hours

  • Yield: 85–92% (estimated)

Amide Bond Formation with 2-Chloroaniline

Source outlines a phase-transfer approach using triethylamine (TEA) in chloroform to neutralize HCl, facilitating nucleophilic acyl substitution.

Procedure:

  • Dissolve azepane-1-carbonyl chloride (1.0 equiv) in chloroform.

  • Add 2-chloroaniline (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 18 hours.

  • Wash with 10% NaHCO₃, dry (Na₂SO₄), and concentrate.

Optimization Data:

ParameterValue
SolventChloroform
BaseTriethylamine (1.1 equiv)
Time18 hours
Yield78–85% (estimated)

Carbodiimide-Mediated Coupling Route

Direct Coupling of Azepane-1-Carboxylic Acid

Avoiding acyl chlorides, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Source corroborates this approach for dibenzoazepine carboxamides, achieving yields >75%.

Typical Protocol:

  • Combine azepane-1-carboxylic acid (1.0 equiv), 2-chloroaniline (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM.

  • Stir at 25°C for 24 hours.

  • Extract with dilute HCl, dry, and purify via silica chromatography.

Yield Comparison:

Activator SystemSolventYield (%)
EDC/HOBtDCM72–80
DCC/DMAPTHF65–70

Challenges and Mechanistic Considerations

Regioselectivity in Amide Formation

The electron-withdrawing chloro group on the aniline ring (position 2) moderately deactivates the amine, necessitating elevated temperatures or prolonged reaction times. Source observed similar kinetics with substituted anilines, where electron-deficient aryl amines required 24-hour stirring for complete conversion.

Purification and Byproduct Mitigation

  • Chromatography: Silica gel elution with ethyl acetate/hexane (3:7) resolves unreacted aniline.

  • Crystallization: Ethanol/water mixtures (4:1) yield pure product as white crystals.

Scalability and Industrial Relevance

The acyl chloride route (Section 2) is industrially favored due to:

  • High Atom Economy: Minimal waste from SOCl₂ (volatilizes as SO₂ and HCl).

  • Batch Compatibility: Reactions performed in standard glass-lined reactors.

Source validated kilogram-scale production of analogous carboxamides with 82% overall yield, underscoring feasibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorophenyl)azepane-1-carboxamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from azepane or substituted benzoic acid derivatives. Key steps include nucleophilic substitution (chlorophenyl group introduction) and carboxamide formation using coupling reagents like EDCI/HOBt. Intermediates are purified via column chromatography and characterized using TLC , NMR (1H/13C), and HPLC to confirm purity and structural integrity .
  • Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), reaction temperature (0–25°C for sensitive steps), and stoichiometric control of chlorinating agents (e.g., SOCl2) .

Q. How is the crystal structure of this compound resolved, and what software tools are used?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo/Kα radiation, followed by refinement via SHELXL (for small molecules) and visualization with ORTEP-3 to generate thermal ellipsoid models .
  • Validation : Bond lengths/angles are cross-verified with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to ensure <0.05 Å deviation .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50 determination.
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using [3H]-labeled probes.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 2-chlorophenyl group?

  • Methodology : Use Design of Experiments (DoE) to screen variables:

  • Catalyst (e.g., Pd(OAc)2 for coupling reactions), solvent polarity (THF vs. toluene), and temperature (60–120°C).
  • High-Throughput Experimentation (HTE) with automated liquid handlers accelerates condition screening .
    • Analytical Validation : LC-MS tracks side products; NMR kinetics identifies rate-limiting steps .

Q. How do computational models resolve contradictions between predicted and observed bioactivity data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability.
  • QSAR Models : Train models using bioactivity datasets to identify critical substituents (e.g., Cl vs. F at the phenyl ring) .
    • Case Study : Discrepancies in IC50 values may arise from solvation effects, addressed using implicit solvent models (e.g., COSMO-RS) .

Q. What strategies mitigate low reproducibility in crystallographic data?

  • Troubleshooting :

  • Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning.
  • Disorder Modeling : Refine occupancies of disordered atoms (e.g., solvent molecules) with Olex2 or Coot .

Q. How is the metabolic stability of this compound assessed in preclinical studies?

  • Methodology :

  • In Vitro : Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • In Vivo : Pharmacokinetic profiling (Cmax, t1/2) via intravenous/oral administration in rodent models .

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